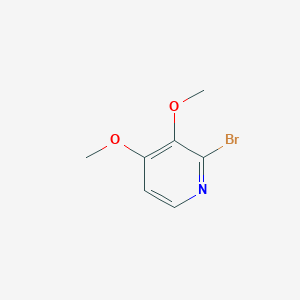
2-Bromo-3,4-dimethoxypyridine
Übersicht
Beschreibung
2-Bromo-3,4-dimethoxypyridine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a heterocyclic compound that belongs to the pyridine family and has a bromine atom and two methoxy groups attached to it.
Wissenschaftliche Forschungsanwendungen
Synthesis of Bipyridyl Derivatives
2-Bromo-3,4-dimethoxypyridine is utilized in the synthesis of complex organic compounds. For instance, it's involved in the preparation of 2,2′,6,6′-Tetramethoxy-4,4′-diphenylphosphinoyl-3,3′-bipyridyl. This compound is synthesized through a series of reactions starting from 2,6-dichloropyridine, leading to 3-bromo-2,6-dimethoxypyridine, and eventually to the target bipyridyl derivative with high yields in the final steps (Chen Yu-yan, 2004).
Preparation of Oligo(N-phenyl-m-aniline) Derivatives
This compound also plays a role in the synthesis of oligo(N-phenyl-m-aniline)s, specifically in the preparation of dimer and trimer derivatives. These compounds show significant potential due to their unique structures and properties, such as adopting helical structures and exhibiting redox properties (A. Ito et al., 2002).
High-Pressure Reactions with Acetylenedicarboxylate
In another study, this compound demonstrated reactivity under high-pressure conditions. When reacted with dimethyl acetylenedicarboxylate at high pressures, it yielded adducts like 9aH- and 4H-quinolizines. This high-pressure reaction pathway opens up possibilities for synthesizing novel compounds that are not easily formed under normal conditions (Kiyoshi Matsumoto et al., 1978).
Synthesis of Pyridine-Based Derivatives
The compound also finds application in the synthesis of novel pyridine derivatives. This is particularly notable in Suzuki cross-coupling reactions, which are pivotal in creating a variety of structurally diverse pyridine derivatives with potential applications in various fields, including pharmaceuticals and materials science (Gulraiz Ahmad et al., 2017).
Role in Antioxidant Synthesis
This compound is involved in synthesizing antioxidants. A study on the synthesis of 6-substituted-2,4-dimethyl-3-pyridinols, a class of compounds with antioxidant properties, highlighted the use of 3-bromopyridine precursors in their preparation. These antioxidants exhibit effective chain-breaking properties in organic solutions, making them significant in the field of oxidative stress research (M. Wijtmans et al., 2004)
Eigenschaften
IUPAC Name |
2-bromo-3,4-dimethoxypyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8BrNO2/c1-10-5-3-4-9-7(8)6(5)11-2/h3-4H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYFITQNDOMDLJP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=NC=C1)Br)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20569301 | |
| Record name | 2-Bromo-3,4-dimethoxypyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20569301 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
104819-52-5 | |
| Record name | 2-Bromo-3,4-dimethoxypyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20569301 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



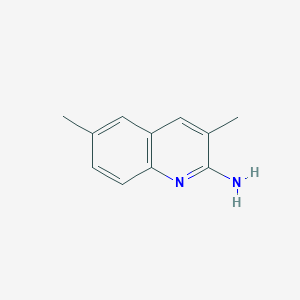
![Ethyl 2,4,5,6-tetrahydrocyclopenta[c]pyrrole-1-carboxylate](/img/structure/B1610937.png)

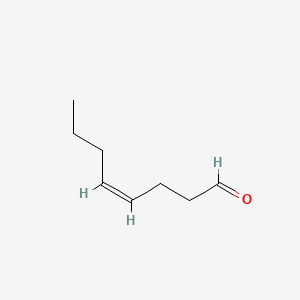
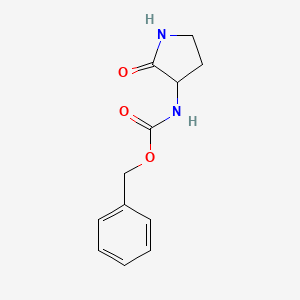
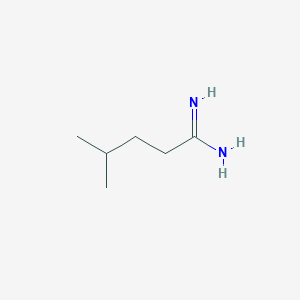
![5-(5-Chloro-thiophen-2-yl)-[1,3,4]thiadiazol-2-ylamine](/img/structure/B1610947.png)
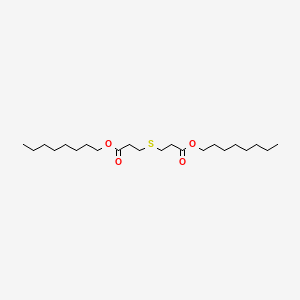
![Decahydropyrido[1,2-a][1,4]diazepine](/img/structure/B1610949.png)
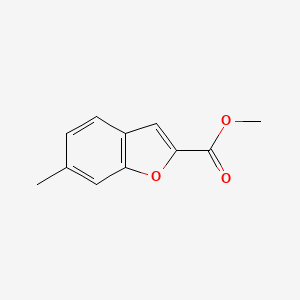
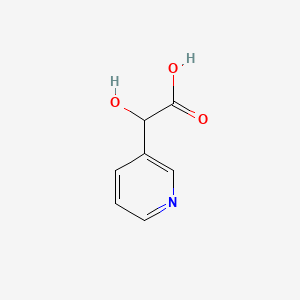
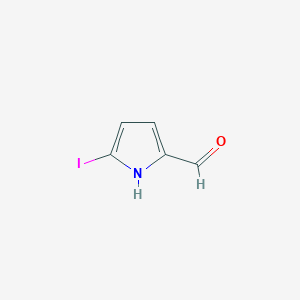

![2-Methyladamantan-2-yl bicyclo[2.2.1]hept-5-ene-2-carboxylate](/img/structure/B1610955.png)